(S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate chemical properties
(S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate chemical properties
An In-Depth Technical Guide to (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate: Properties, Synthesis, and Applications
Executive Summary
(S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate is a chiral heterocyclic compound of significant interest to the pharmaceutical and drug development sectors. As a functionalized morpholine derivative, it serves as a valuable and versatile building block for the synthesis of complex, biologically active molecules. The morpholine scaffold itself is considered a "privileged" structure in medicinal chemistry, frequently employed to enhance the pharmacokinetic profiles of drug candidates, including improved solubility and metabolic stability.[1] This guide provides a comprehensive technical overview of (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate, detailing its physicochemical and spectroscopic properties, a validated synthetic protocol with mechanistic insights, and its potential applications in modern drug discovery. The content is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.
The Morpholine Scaffold: A Position of Privilege in Medicinal Chemistry
The morpholine ring, a saturated six-membered heterocycle containing both oxygen and nitrogen atoms, is a cornerstone of contemporary medicinal chemistry.[2] It is often utilized as a bioisosteric replacement for the piperidine ring, a strategic modification that confers several advantageous properties. The inclusion of the oxygen atom reduces the basicity of the nitrogen, which can mitigate off-target effects at physiological pH and improve oral bioavailability.[3] Furthermore, the morpholine ring is generally subject to metabolic degradation pathways that lead to non-toxic metabolites, enhancing the safety profile of drug candidates.[3]
(S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate is a particularly noteworthy example of this scaffold. It incorporates three key features that expand its utility:
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Defined Stereochemistry : The (S)-configuration at the C3 position is critical for enantioselective interactions with chiral biological targets such as enzymes and receptors.
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Reactive Handle : The methyl ester at C3 provides a versatile functional group for further chemical elaboration, such as amide bond formation or reduction to a primary alcohol.
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Conformational Restriction : The gem-dimethyl substitution at the C6 position introduces steric bulk that limits the conformational flexibility of the ring, which can be advantageous for locking the molecule into a bioactive conformation and improving binding affinity.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application. This section details the known properties of (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate.
Molecular Structure
Caption: 2D structure of (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | methyl (3S)-6,6-dimethylmorpholine-3-carboxylate | N/A |
| Molecular Formula | C₈H₁₅NO₃ | [4] |
| Molecular Weight | 173.21 g/mol | Calculated |
| CAS Number | 1255098-56-6 | [5] |
| Monoisotopic Mass | 173.1052 Da | [4] |
| Physical Form | Clear Oil (reported for a precursor) | [6] |
| Predicted XLogP | 0.0 | [4] |
Spectroscopic Profile
Spectroscopic data is essential for structure confirmation and quality control.
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¹H Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum provides definitive structural information. For the title compound, the following data has been reported:
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¹H NMR (400 MHz, d-6-DMSO) δ (ppm): 3.71-3.74 (m, 1H), 3.61-3.65 (m, 1H), 3.61 (s, 3H), 3.36 (m, 1H), 2.65 (d, 1H), 2.46 (d, 1H), 1.11 (s, 3H), 1.09 (s, 3H).[6]
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Interpretation: The singlet at 3.61 ppm corresponds to the three protons of the methyl ester. The singlets at 1.11 and 1.09 ppm are characteristic of the two magnetically non-equivalent methyl groups at the C6 position. The remaining multiplets between 2.46 and 3.74 ppm represent the protons on the morpholine ring.
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
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Predicted Data: For the protonated molecule ([M+H]⁺), the predicted m/z is 174.11248.[4] The fragmentation would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).
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~3300-3400 cm⁻¹ (N-H stretch)
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~2850-2960 cm⁻¹ (C-H stretch)
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~1735-1750 cm⁻¹ (C=O ester stretch)
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~1100-1150 cm⁻¹ (C-O-C ether stretch)
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Synthesis and Stereochemical Control
The synthesis of enantiopure morpholines is a non-trivial task that often requires sophisticated strategies to control stereochemistry.[7][8] A robust and scalable synthesis is critical for the compound's use as a pharmaceutical intermediate.
Detailed Synthetic Protocol
A multi-step synthesis for (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate has been described in the patent literature.[6] The protocol highlights a practical approach starting from a protected precursor. The final step involves the removal of a benzyl protecting group from the morpholine nitrogen.
Caption: Workflow for the N-debenzylation to yield the target compound.
Experimental Protocol: N-Debenzylation
The following protocol is adapted from the procedure described in patent WO2008/24692.[6]
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Reaction Setup: Dissolve (S)-methyl 4-benzyl-6,6-dimethylmorpholine-3-carboxylate in a solvent mixture of methanol (MeOH) and acetic acid.
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Catalyst Addition: Add Pearlman's catalyst (20 wt. % Palladium hydroxide on carbon) to the solution.
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Hydrogenation: Place the reaction mixture in a Paar hydrogenation apparatus and pressurize with hydrogen gas to 50 psi.
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Reaction Monitoring: Maintain the reaction for approximately 35 hours. The original patent notes the addition of a second portion of catalyst after 10 hours to ensure complete conversion.[6]
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Workup: Once the reaction is complete (as monitored by TLC or LC-MS), carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
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Isolation: Concentrate the filtrate under reduced pressure (in vacuo) to yield the final product, (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate.
Causality and Experimental Choices
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Choice of Catalyst: Palladium hydroxide on carbon (Pearlman's catalyst) is a highly effective and widely used catalyst for hydrogenolysis, particularly for the cleavage of benzyl groups from heteroatoms like nitrogen. It is often more efficient and less prone to cause ring reduction than palladium on carbon (Pd/C), making it the authoritative choice for this transformation.
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Solvent System: The use of methanol provides good solubility for the substrate, while the addition of acetic acid serves a dual purpose. It protonates the basic nitrogen atom, which can prevent catalyst poisoning and facilitate the hydrogenolysis reaction.
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Purification: Filtration through Celite is a standard and trustworthy method for removing heterogeneous catalysts like Pd(OH)₂/C. Subsequent concentration is often sufficient to provide a product of high purity, as the primary byproduct (toluene from the benzyl group) is volatile.
Applications in Medicinal Chemistry and Drug Development
The true value of (S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate lies in its application as a chiral scaffold for building more complex drug candidates. Its structural features are directly relevant to addressing key challenges in drug design.
Caption: Logical relationships between the compound's features and its applications.
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Role as a Chiral Building Block: The compound is an ideal starting point for creating libraries of novel molecules. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common linkage in pharmaceuticals.[9] Alternatively, the ester can be reduced to an alcohol, providing another point for diversification.
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Potential Therapeutic Areas: While specific drugs derived from this exact molecule are not publicly disclosed, derivatives of the morpholine class have shown significant promise across multiple disease areas.
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Neuroscience: Morpholine derivatives have been investigated for neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.[1][9]
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Oncology: The morpholine ring is a key component in several kinase inhibitors used in cancer therapy, such as Gefitinib. The scaffold can orient substituents for optimal interaction within enzyme active sites.[1]
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Antimicrobial Agents: Some studies suggest that compounds derived from the morpholine structure possess antimicrobial activities.[9][10]
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Conclusion and Future Outlook
(S)-Methyl 6,6-dimethyl-morpholine-3-carboxylate represents a highly refined chemical tool for medicinal chemists. It combines the well-established pharmacokinetic advantages of the morpholine scaffold with the stereochemical precision and functional versatility required for modern drug discovery. The synthetic pathway is well-defined, providing reliable access to this valuable intermediate.[6] Future research will likely focus on incorporating this building block into novel molecular designs targeting a wide array of diseases. Its unique combination of features—stereocontrol, conformational restraint, and functional accessibility—ensures its continued relevance in the ongoing quest for safer and more effective medicines.
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. PubChemLite - Methyl 6,6-dimethylmorpholine-3-carboxylate hydrochloride (C8H15NO3) [pubchemlite.lcsb.uni.lu]
- 5. METHYL 6,6-DIMETHYL-MORPHOLINE-3-CARBOXYLATE CAS#: 1255098-56-6 [chemicalbook.com]
- 6. (S)-METHYL 6,6-DIMETHYL-MORPHOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. banglajol.info [banglajol.info]
- 9. Buy 6,6-Dimethylmorpholine-3-carboxylic acid | 1214213-50-9 [smolecule.com]
- 10. Buy Methyl (3S)-3-methylmorpholine-3-carboxylate [smolecule.com]
